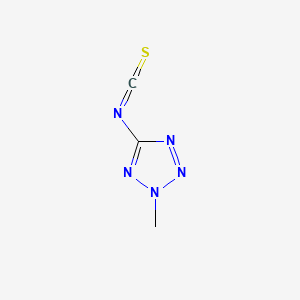

5-Isothiocyanato-2-methyl-2H-tetrazole

Description

Properties

Molecular Formula |

C3H3N5S |

|---|---|

Molecular Weight |

141.16 g/mol |

IUPAC Name |

5-isothiocyanato-2-methyltetrazole |

InChI |

InChI=1S/C3H3N5S/c1-8-6-3(4-2-9)5-7-8/h1H3 |

InChI Key |

BTKDJCUGRGISQS-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthesis via Isothiocyanate Precursors and Azide Cycloaddition

One efficient route to 5-isothiocyanato-substituted tetrazoles involves the reaction of isothiocyanates with sodium azide under controlled conditions. This method leverages the nucleophilic azide to attack the electrophilic carbon of the isothiocyanate, followed by cyclization to form the tetrazole ring.

Step 1: Preparation of 2-methyl isothiocyanate precursor. This can be synthesized by reacting 2-methyl amine derivatives with thiophosgene or equivalent reagents to introduce the isothiocyanate group.

Step 2: Cycloaddition with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often at elevated temperatures (80–110 °C), to promote ring closure and formation of the tetrazole ring.

Step 3: Isolation and purification by recrystallization or chromatographic techniques.

This route benefits from the direct introduction of the isothiocyanate group and the formation of the tetrazole ring in a single step, minimizing side reactions.

Multicomponent Reaction Approach

Multicomponent reactions (MCRs) have been successfully applied to synthesize substituted tetrazoles, including those with isothiocyanato functionality.

Reactants: An amine, an isothiocyanate, and sodium azide.

Reaction conditions: The mixture is heated in methanol or other suitable solvents with catalytic acid (e.g., HCl) to facilitate the formation of intermediate thioureas, which then undergo azide-mediated cyclization to the tetrazole ring.

Advantages: This method allows rapid access to 5-substituted tetrazoles with good yields and operational simplicity.

Alternative Routes via Functional Group Transformations

Another approach involves the synthesis of 5-amino-2-methyl-2H-tetrazole as an intermediate, followed by conversion of the amino group to isothiocyanate.

Step 1: Synthesis of 5-amino-2-methyl-2H-tetrazole via cycloaddition of methyl-substituted nitriles with sodium azide.

Step 2: Conversion of the amino group to isothiocyanate using reagents such as thiophosgene or carbon disulfide under controlled conditions.

Step 3: Purification and characterization.

This stepwise approach allows for more control over substitution patterns but may involve additional purification steps.

Reaction Conditions and Optimization

Solvents and Temperature

Catalysts and Additives

Reaction Time

- Reaction times vary from 3 hours to 48 hours depending on the method and scale, with sealed pressure vessels sometimes employed to achieve higher temperatures and pressures safely.

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Isothiocyanate + NaN3 cycloaddition | 2-methyl isothiocyanate, NaN3 | DMF/DMSO | 80–110 | 6–24 hours | 65–85 | Direct formation of 5-isothiocyanato-tetrazole |

| Multicomponent reaction (MCR) | Amine, isothiocyanate, NaN3 | MeOH | 60 | 3–10 minutes | 70–90 | Rapid, high yield, suitable for diverse amines |

| Amino-tetrazole to isothiocyanate | 5-amino-2-methyl-2H-tetrazole, thiophosgene | Various (e.g., CH2Cl2) | 0–25 | 2–6 hours | 50–75 | Stepwise, more control, requires intermediate isolation |

Analytical Characterization and Purity Assessment

NMR Spectroscopy: Proton and carbon NMR confirm the tetrazole ring and substitution pattern, with characteristic chemical shifts for the tetrazole protons and methyl group.

Infrared Spectroscopy (IR): The isothiocyanate group shows a distinctive absorption band around 2100–2150 cm⁻¹, confirming its presence.

Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound validate the compound's identity.

Elemental Analysis: Confirms the expected C, H, N, and S content, ensuring purity.

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanato-2-methyl-2H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions with azides and nitriles to form triazoles and other heterocycles.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, acetonitrile, and ethanol.

Catalysts: Lewis acids such as zinc chloride and copper(I) iodide.

Major Products Formed

Thiourea Derivatives: Formed by the reaction with primary amines.

Thiocarbamate Derivatives: Formed by the reaction with alcohols.

Triazoles: Formed through cycloaddition reactions with azides.

Scientific Research Applications

5-Isothiocyanato-2-methyl-2H-tetrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its role as a bioisostere in drug design, particularly in the development of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-2-methyl-2H-tetrazole involves its interaction with nucleophilic sites on biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Comparisons

The following table highlights key structural analogs and their properties:

Key Observations:

- Reactivity: The isothiocyanate group in this compound is more electrophilic than the arylamino group in 5-Arylamino-1H-tetrazoles, enabling selective crosslinking . Compared to 5-Chloro-2-methyl-isothiazol-3-one, the tetrazole core offers greater thermal stability, while the chloro group in isothiazolones facilitates nucleophilic substitution .

- Applications : The methyl group at the 2-position in the target compound enhances steric protection of the tetrazole ring, reducing ring-opening reactions common in unsubstituted tetrazoles . In contrast, 5-(4-Methoxyphenyl)-1H-tetrazole is used as a ligand due to its electron-donating methoxy group .

2.2. Pharmacological and Chemical Behavior

- This compound : The isothiocyanate group enables covalent bonding with biological targets (e.g., proteins), making it useful in prodrug design or fluorescent probes . Its metabolic stability surpasses that of imidazole or oxadiazole analogs .

- 5-Chloro-2-methyl-isothiazol-3-one : Widely used as a biocide due to its electrophilic chlorine, which disrupts microbial enzymes. However, it lacks the conjugation versatility of isothiocyanates .

- 5-Arylamino-1H-tetrazoles: These compounds exhibit hydrogen-bonding capacity, improving solubility and bioavailability in drug formulations. Their lower reactivity compared to isothiocyanates limits their use in covalent inhibitor design .

Q & A

Q. What are the optimal synthetic routes for 5-Isothiocyanato-2-methyl-2H-tetrazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

Synthesis typically involves functionalizing the tetrazole core. A plausible route starts with 5-amino-2-methyl-2H-tetrazole (CAS data from NIST ), followed by isothiocyanation using thiophosgene or thiocarbonyl diimidazole under anhydrous conditions. Evidence from similar tetrazole derivatives suggests cyclization reactions in aprotic solvents (e.g., DMF or THF) with controlled temperature (0–5°C) to avoid side reactions . Optimization requires monitoring via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of thiophosgene), and inert atmospheres to enhance yield (>75%) .

Q. How can NMR spectroscopy and mass spectrometry be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : The isothiocyanate group (N=C=S) exhibits a distinct singlet at ~125–130 ppm in 13C NMR. The methyl group on the tetrazole ring appears as a singlet at ~3.5 ppm in 1H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) should show [M+H]+ with a molecular ion matching C₃H₄N₅S (calc. 142.0084). Fragmentation patterns should include loss of the isothiocyanate moiety (Δm/z = 58) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

The compound is moisture- and heat-sensitive due to the reactive isothiocyanate group. Storage recommendations include:

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic attack at the isothiocyanate sulfur. Key parameters include:

Q. What strategies resolve contradictions in reported bioactivity data for tetrazole-isothiocyanate hybrids?

- Methodological Answer :

- Data Triangulation : Cross-validate bioassay results (e.g., antimicrobial IC₅₀) using standardized protocols (CLSI guidelines).

- Structural Analog Analysis : Compare with methylthio derivatives (e.g., compound 15 in ) to isolate the isothiocyanate group’s contribution .

- Meta-Analysis : Use databases like PubMed to assess reproducibility across studies, focusing on variables like cell lines or assay conditions .

Q. How can regioselectivity challenges in modifying the tetrazole ring be addressed during derivatization?

- Methodological Answer :

Q. What role does this compound play in bioconjugation chemistry, and how does its reactivity compare to other isothiocyanates?

- Methodological Answer :

The compound’s small size and high electrophilicity make it suitable for labeling biomolecules (e.g., proteins via lysine residues). Comparative kinetic studies show faster conjugation rates than aromatic isothiocyanates (e.g., FITC) but lower stability in aqueous buffers (pH > 8) .

Data Gaps and Further Research Directions

- Theoretical Modeling : Explore the compound’s tautomeric equilibria (e.g., 1H vs. 2H-tetrazole forms) using ab initio methods .

- Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to establish safety margins for biomedical applications .

- Spectroscopic Libraries : Expand IR and Raman databases for isothiocyanate-tetrazole hybrids to aid in rapid identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.